molecular formula C25H31BrP+ B12060131 heptyl(triphenyl)phosphanium;hydrobromide

heptyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12060131
M. Wt: 442.4 g/mol
InChI Key: WCZSOHSGMBVYFW-UHFFFAOYSA-N
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Description

Heptyl(triphenyl)phosphanium;hydrobromide, also known as heptyltriphenylphosphonium bromide, is an organic phosphonium salt. This compound is characterized by its molecular formula C25H30BrP and a molecular weight of 441.38 g/mol . It appears as a white crystalline powder and is known for its applications in organic synthesis and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptyl(triphenyl)phosphanium;hydrobromide can be synthesized through the reaction of heptyl bromide with triphenylphosphine. The reaction typically proceeds as follows:

C7H15Br+P(C6H5)3C7H15P(C6H5)3Br\text{C}_7\text{H}_{15}\text{Br} + \text{P}(\text{C}_6\text{H}_5)_3 \rightarrow \text{C}_7\text{H}_{15}\text{P}(\text{C}_6\text{H}_5)_3\text{Br} C7​H15​Br+P(C6​H5​)3​→C7​H15​P(C6​H5​)3​Br

This reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed in solvents like dichloromethane or toluene at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: Heptyl(triphenyl)phosphanium;hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonium ion can be involved in redox reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxides, and amines.

    Solvents: Reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

Major Products: The major products of these reactions depend on the specific nucleophile used. For example, reacting with sodium hydroxide can yield heptyltriphenylphosphine oxide .

Scientific Research Applications

Heptyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which heptyl(triphenyl)phosphanium;hydrobromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactant, thereby increasing its solubility in the desired phase. This enhances the reaction rate and efficiency .

Comparison with Similar Compounds

  • Methyl(triphenyl)phosphanium bromide
  • Ethyl(triphenyl)phosphanium bromide
  • Butyl(triphenyl)phosphanium bromide

Comparison: Heptyl(triphenyl)phosphanium;hydrobromide is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring higher hydrophobicity or specific phase-transfer properties .

Properties

Molecular Formula

C25H31BrP+

Molecular Weight

442.4 g/mol

IUPAC Name

heptyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C25H30P.BrH/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25;/h6-14,16-21H,2-5,15,22H2,1H3;1H/q+1;

InChI Key

WCZSOHSGMBVYFW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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